2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile
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Overview
Description
2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile is a heterocyclic organic compound with the molecular formula C₇H₄BrFN₂ It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile typically involves the halogenation of pyridine derivatives followed by the introduction of the nitrile group. One common method includes:
Halogenation: Starting with 3-pyridinecarboxaldehyde, bromination and fluorination are carried out using bromine and fluorine sources under controlled conditions.
Nitrile Introduction: The resulting halogenated pyridine is then subjected to a cyanation reaction using reagents such as sodium cyanide or copper(I) cyanide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids for Suzuki coupling.
Major Products: The reactions typically yield substituted pyridines, pyridine derivatives with altered functional groups, or more complex heterocyclic compounds.
Scientific Research Applications
2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Industrial Chemistry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity towards molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
- 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile
- 2-(5-Chloro-6-fluoropyridin-3-yl)acetonitrile
- 2-(5-Bromo-6-chloropyridin-3-yl)acetonitrile
Comparison: 2-(5-Bromo-6-fluoropyridin-3-yl)acetonitrile is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different electronic properties, making it suitable for distinct applications in material science and medicinal chemistry.
Properties
IUPAC Name |
2-(5-bromo-6-fluoropyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-5(1-2-10)4-11-7(6)9/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEIKSGOKDHVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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